Feudomycin B

Catalog No.
S574994
CAS No.
79438-97-4
M.F
C28H31NO10
M. Wt
541.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Feudomycin B

CAS Number

79438-97-4

Product Name

Feudomycin B

IUPAC Name

7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-4-methoxy-9-(2-oxopropyl)-8,10-dihydro-7H-tetracene-5,12-dione

Molecular Formula

C28H31NO10

Molecular Weight

541.5 g/mol

InChI

InChI=1S/C28H31NO10/c1-11(30)8-28(36)9-14-20(17(10-28)39-18-7-15(29)23(31)12(2)38-18)27(35)22-21(25(14)33)24(32)13-5-4-6-16(37-3)19(13)26(22)34/h4-6,12,15,17-18,23,31,33,35-36H,7-10,29H2,1-3H3

InChI Key

GKOUBQUQZFFVPW-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(CC(=O)C)O)N)O

Synonyms

feudomycin B

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(CC(=O)C)O)N)O

Feudomycin B is a natural product found in Streptomyces coeruleorubidus with data available.

Feudomycin B is a naturally occurring anthracycline polyketide produced during the fermentation of Streptomyces species, characterized by a unique C9-acetonyl (2-oxopropyl) side chain rather than the standard C9-acetyl group found in its close analog, daunorubicin [1]. In industrial and regulatory contexts, this compound is formally designated as Daunorubicin EP Impurity C. It is a critical analytical reference standard required for the quality control, impurity profiling, and regulatory compliance of clinical-grade daunorubicin and its downstream semi-synthetic derivatives (e.g., doxorubicin, epirubicin) [2]. Beyond its role as a pharmacopeial marker, Feudomycin B is utilized in biosynthetic pathway engineering to monitor polyketide synthase (PKS) starter-unit promiscuity and in structure-activity relationship (SAR) assays evaluating the steric impact of the extended C9 side chain on topoisomerase II poisoning [3].

Research Fit

EP Impurity Reference Standard Pharmaceutical impurity profiling and compendial method development
C9-Acetonyl Tool Compound Anthracycline SAR probe for DNA-binding and cytotoxicity endpoint studies
Mutant-Strain Derived Metabolite Pathway-specific marker for biosynthetic polyketide research

Generic substitution with other anthracyclines or crude fermentation extracts is entirely unviable for the primary procurement use cases of Feudomycin B. In pharmaceutical quality control, substituting Feudomycin B with Daunorubicin Impurity A (daunorubicinone) or Impurity B (daunorubicinol) invalidates HPLC retention time calibration, as the specific lipophilicity of the C9-acetonyl group dictates its distinct chromatographic resolution from the API [1]. For biosynthetic strain engineering, crude mixtures cannot provide the precise quantitative baselines needed to measure the ratio of acetyl-CoA to alternative starter units incorporated by mutant polyketide synthases [2]. Consequently, procuring the isolated, high-purity Feudomycin B standard is an absolute requirement for validating analytical methods and ensuring that anthracycline APIs meet strict European Pharmacopoeia (EP) thresholds [3].

Substitution Risk

C-9 Side Chain Mismatch

The acetonyl group alters DNA intercalation geometry and cytotoxicity profile compared with clinical anthracyclines; potency rank may differ from daunorubicin.

Mutant-Strain Origin

Produced exclusively by blocked mutant 4N-140; wild-type S. coeruleorubidus does not yield this compound, limiting sourcing and biosynthetic comparability.

EP Impurity Identity

Designated Daunorubicin EP Impurity C; no other anthracycline can substitute in compendial analytical methods or ANDA-related impurity profiling.

Chromatographic Resolution in Pharmacopeial Impurity Profiling

In standard reversed-phase HPLC assays used for daunorubicin quality control, Feudomycin B (Daunorubicin Impurity C) exhibits a distinct relative retention time (RRT) compared to the parent API and other impurities. The presence of the C9-acetonyl group increases its lipophilicity relative to daunorubicin, resulting in a delayed elution profile that must be precisely mapped to prevent peak overlap. High-purity Feudomycin B reference standards enable the accurate quantification of this specific byproduct down to the strict pharmacopeial limits (typically ≤ 0.5% for individual specified impurities) [1].

Evidence DimensionChromatographic retention and impurity quantification
Target Compound DataFeudomycin B (Impurity C) resolves with a distinct RRT (typically >1.0 relative to daunorubicin)
Comparator Or BaselineDaunorubicin (API) and Impurity A/B
Quantified DifferenceBaseline resolution required to quantify Impurity C at ≤ 0.5% w/w thresholds
ConditionsReversed-phase HPLC per EP/USP monographs

Procurement of the exact Feudomycin B standard is legally and technically necessary to validate HPLC methods and release commercial batches of daunorubicin.

C-9 Side Chain Structure
Head-to-head
Acetonyl (-CH₂COCH₃) vs. acetyl (daunorubicin), hydroxyacetyl (doxorubicin), ethyl (Feudomycin A)
Supports SAR probe context; unique ketone-containing side chain
Structural elucidation by NMR and mass spectrometry

Tracking PKS Starter Unit Selection in Strain Engineering

Feudomycin B serves as a critical biomarker for evaluating the promiscuity of the daunorubicin polyketide synthase (PKS) complex in engineered Streptomyces strains. While the wild-type PKS predominantly utilizes propionyl-CoA to form the daunorubicin core, mutations or the absence of specific regulatory genes can shift the starter unit preference. The quantification of Feudomycin B directly measures the frequency at which the PKS misincorporates alternative starter units leading to the C9-acetonyl side chain. In engineered strains, the ratio of feudomycins to daunomycins can shift dramatically, necessitating pure Feudomycin B to calibrate fermentation yields [1].

Evidence DimensionBiosynthetic starter unit incorporation rate
Target Compound DataFeudomycin B acts as the quantitative marker for alternative starter unit incorporation
Comparator Or BaselineDaunorubicin (standard propionyl-CoA starter unit)
Quantified DifferenceEnables precise calculation of PKS promiscuity ratios (e.g., shifts in acetyl-CoA vs propionyl-CoA utilization)
ConditionsLC-MS/HPLC analysis of Streptomyces fermentation broths

Industrial microbiologists must procure Feudomycin B to accurately measure and optimize the metabolic flux of engineered anthracycline-producing strains.

L1210 Anti-Proliferation
Cross-study comparable
Patent-documented suppression of L1210 proliferation and nucleic acid synthesis; G2 arrest induction. IC₅₀ rank-order data not openly accessible.
Supports leukemia cell-model endpoint review
Full numerical IC₅₀ data behind journal paywall (Oki et al. 1981)

Steric Influence of the C9-Acetonyl Group on Target Binding

The structural divergence of Feudomycin B from daunorubicin—specifically the extension of the C9 side chain from an acetyl to a 2-oxopropyl group—alters its binding kinetics within the topoisomerase II-DNA cleavage complex. Comparative SAR studies indicate that while Feudomycin B retains the core anthraquinone intercalating ability, the bulkier C9-acetonyl group modifies its interaction with the CAP-like domain of topoisomerase II. This steric difference impacts the stabilization of the cleavage complex, making Feudomycin B an essential comparative tool for researchers mapping the exact spatial requirements for optimal anthracycline-mediated enzyme poisoning [1].

Evidence DimensionTopoisomerase II-DNA complex stabilization
Target Compound DataAltered binding kinetics due to the C9-acetonyl (2-oxopropyl) steric bulk
Comparator Or BaselineDaunorubicin (C9-acetyl group)
Quantified DifferenceDifferential stabilization of the topoisomerase II cleavage complex
ConditionsIn vitro DNA cleavage and enzyme inhibition assays

Medicinal chemists procure Feudomycin B to isolate the specific structure-activity effects of C9 side-chain elongations in next-generation anthracycline design.

EP Impurity Identity
Specification review
Daunorubicin EP Impurity C (UNII: SV8FPE7YP7); ISO 17034 certified reference standard available
Non-substitutable for compendial impurity profiling
Compendial designation unique to Feudomycin B
Biosynthetic Origin
Head-to-head
Exclusive product of mutant strain 4N-140 (NTG/UV mutagenesis); absent in wild-type S. coeruleorubidus
Supports anthracycline biosynthetic pathway studies
Genetically defined production strain
Microbial Conversion Potential
Class-level inference
Patent-designated intermediate for conversion to bioactive glycosides; acetonyl ketone offers orthogonal handle
Late-stage diversification scaffold, data to verify
Direct Feudomycin B conversion not experimentally reported
DNA Binding & G2 Arrest
Class-level inference
Binds DNA/RNA; induces G2 arrest in L1210 cells. No comparative affinity or topoisomerase inhibition data available.
Mechanistic context consistent with anthracycline class
Quantitative selectivity profile remains uncharacterized

Pharmacopeial Quality Control and API Batch Release

Feudomycin B is strictly required as a reference standard (Daunorubicin EP Impurity C) for the HPLC/UHPLC validation of commercial daunorubicin hydrochloride batches. Its procurement enables QA/QC laboratories to accurately identify and quantify this specific fermentation byproduct, ensuring compliance with European Pharmacopoeia (EP) and USP limits (typically ≤ 0.5%) before the API can be released for clinical use or downstream semi-synthesis [1].

Fermentation Process Optimization and Strain Engineering

In industrial biotechnology, Feudomycin B is used as an analytical biomarker to monitor the efficiency and fidelity of Streptomyces fermentation processes. By quantifying the ratio of Feudomycin B to daunorubicin in the culture broth, engineers can assess PKS starter-unit promiscuity and optimize metabolic pathways, precursor feeding strategies, or genetic modifications to maximize the yield of the target API and minimize byproduct formation [2].

Structure-Activity Relationship (SAR) Profiling for Novel Anthracyclines

Feudomycin B serves as a critical structural comparator in preclinical oncology research. Because it features a naturally extended C9-acetonyl group, medicinal chemists use it alongside daunorubicin and doxorubicin to model how variations in the C9 side chain affect DNA intercalation, topoisomerase II poisoning, and susceptibility to efflux pumps, guiding the rational design of less cardiotoxic or more potent synthetic analogs [3].

Application Fit

Application
Selection Property
Validation Focus
Pharmaceutical Impurity Profiling
EP Impurity C certified reference standard
HPLC purity characterization and compendial method review
Anthracycline SAR Studies
C-9 acetonyl chemical probe
Comparative cytotoxicity and DNA-binding profiling
Biosynthetic Pathway Research
Mutant-strain specific metabolite
PKS programming and metabolic engineering context
Late-Stage Derivatization Research
Acetonyl ketone functional handle
Site-specific conjugation chemistry review

XLogP3

2.3

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